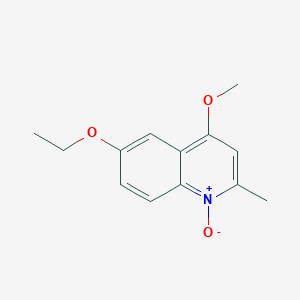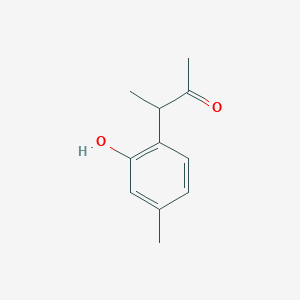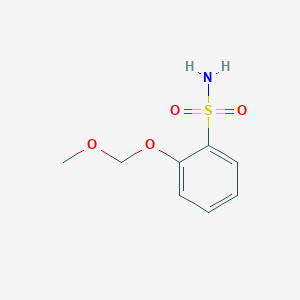![molecular formula C16H18OSe2 B14426258 1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) CAS No. 82745-56-0](/img/structure/B14426258.png)
1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) is an organic compound characterized by the presence of selenium atoms linked through methylene bridges to a benzene ring substituted with methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) typically involves the reaction of 3-methylbenzyl chloride with sodium selenide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds under reflux conditions, leading to the formation of the desired compound through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Applications De Recherche Scientifique
1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in the development of selenium-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) involves the interaction of selenium atoms with biological molecules. Selenium can form selenoproteins, which play a crucial role in various biochemical pathways, including antioxidant defense and redox regulation. The compound’s effects are mediated through the formation of reactive selenium species that can modulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl Ether: Similar structure but lacks selenium atoms.
Benzyl Selenide: Contains selenium but has a different substitution pattern.
1,1’-[Oxybis(methylene)]bis(3-methylbenzene): Similar structure but lacks selenium atoms.
Uniqueness
1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
82745-56-0 |
|---|---|
Formule moléculaire |
C16H18OSe2 |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
1-methyl-3-[(3-methylphenyl)selanylmethoxymethylselanyl]benzene |
InChI |
InChI=1S/C16H18OSe2/c1-13-5-3-7-15(9-13)18-11-17-12-19-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
GICDGMRPVJMXDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)[Se]COC[Se]C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
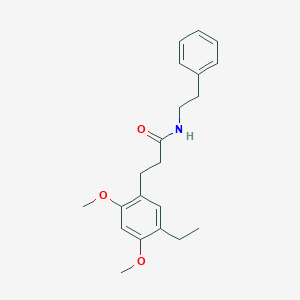
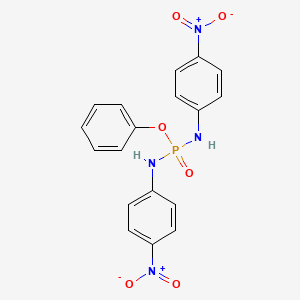
![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)
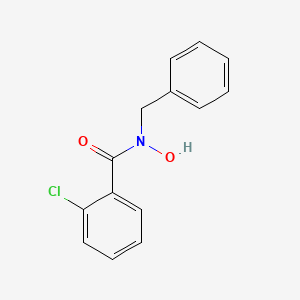
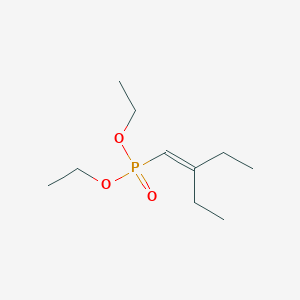

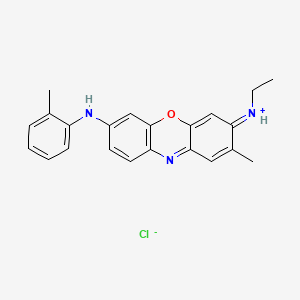
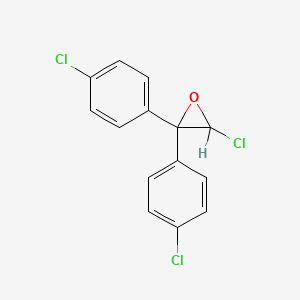
![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
